molecular formula C11H20BrNO3 B12938541 tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate

tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate

Cat. No.: B12938541
M. Wt: 294.19 g/mol
InChI Key: OYKKUESTKPMYGJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate: is an organic compound that features a tert-butyl ester group, a bromine atom, and a morpholine ring with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate typically involves the reaction of tert-butyl bromoacetate with 2-methylmorpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Starting Materials:

    • tert-Butyl bromoacetate
    • 2-Methylmorpholine
  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or another suitable organic solvent
    • Temperature: Room temperature to slightly elevated temperatures
    • Reaction Time: Several hours to ensure complete reaction
  • Procedure:

    • Dissolve tert-butyl bromoacetate in the solvent.
    • Add 2-methylmorpholine to the solution.
    • Stir the reaction mixture at the specified temperature for the required time.
    • Isolate the product by standard workup procedures, such as extraction and purification.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate can undergo various chemical reactions, including:

  • Nucleophilic Substitution:

    • The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
    • Common reagents: Sodium azide, potassium thiolate, sodium alkoxide
    • Major products: Corresponding substituted acetates
  • Hydrolysis:

    • The ester group can be hydrolyzed to form the corresponding carboxylic acid.
    • Common reagents: Aqueous acid or base
    • Major products: 2-bromo-2-(2-methylmorpholino)acetic acid
  • Reduction:

    • The compound can be reduced to remove the bromine atom.
    • Common reagents: Lithium aluminum hydride (LiAlH4)
    • Major products: tert-Butyl 2-(2-methylmorpholino)acetate

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the preparation of various pharmaceuticals and agrochemicals.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.
  • Used in the study of enzyme inhibitors and receptor modulators.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor to active pharmaceutical ingredients (APIs).

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.

Comparison with Similar Compounds

  • tert-Butyl bromoacetate
  • tert-Butyl 2-bromo-2-methylpropionate
  • 2-Bromo-2-methylpropane

Comparison:

    tert-Butyl bromoacetate: Similar in structure but lacks the morpholine ring. Used as an alkylating agent in organic synthesis.

    tert-Butyl 2-bromo-2-methylpropionate: Contains a similar tert-butyl ester group but with a different substitution pattern. Used in polymer chemistry and as an intermediate in organic synthesis.

    2-Bromo-2-methylpropane: A simpler compound with a tert-butyl group and a bromine atom. Used as a standard reagent in synthetic organic chemistry.

Uniqueness: tert-Butyl 2-bromo-2-(2-methylmorpholino)acetate is unique due to the presence of the morpholine ring, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl 2-bromo-2-(2-methylmorpholin-4-yl)acetate

InChI

InChI=1S/C11H20BrNO3/c1-8-7-13(5-6-15-8)9(12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

OYKKUESTKPMYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCO1)C(C(=O)OC(C)(C)C)Br

Origin of Product

United States

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